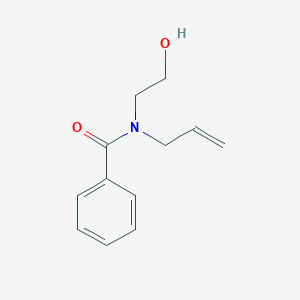

N-allyl-N-(2-hydroxyethyl)benzamide

Übersicht

Beschreibung

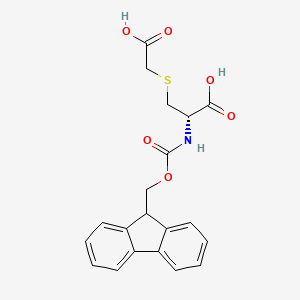

“N-allyl-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including N-allyl-N-(2-hydroxyethyl)benzamide, can be achieved through various methods. One such method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .Molecular Structure Analysis

The molecular structure of N-allyl-N-(2-hydroxyethyl)benzamide consists of a benzamide core with an allyl group and a 2-hydroxyethyl group attached to the nitrogen atom of the amide group .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalytic Processes

N-allyl-N-(2-hydroxyethyl)benzamide derivatives have been utilized in asymmetric synthesis, showcasing their role in the construction of alpha-hydroxycarboxylic acid derivatives through Mo-catalyzed asymmetric allylic alkylation. The process involves excellent regio- and diastereoselectivity as well as enantioselectivity, indicating the compound's utility in producing stereospecific structures (Trost, Dogra, & Franzini, 2004). Furthermore, palladium(II) catalysts based on ferrocenyloxazoline palladacyclic scaffolds have been synthesized and evaluated for the rearrangement of prochiral allylic N-(4-methoxyphenyl)benzimidates, resulting in chiral allylic N-(4-methoxyphenyl)benzamides with high yields and good enantiomeric excesses (Anderson, Donde, Douglas, & Overman, 2005).

Liquid Crystal Synthesis

Research has also explored the synthesis and characterization of liquid crystal compounds, such as p-phenylenediamine di 4-[2-(allyloxy ethoxy) benzamide], which exhibits smectic liquid crystal textures. This compound, having a melting point of 283℃, demonstrates the potential of N-allyl-N-(2-hydroxyethyl)benzamide derivatives in the field of materials science, particularly in the development of novel liquid crystalline materials (Qingjun, 2007).

Investigating Biological Activity

Studies have been conducted to investigate the spectrum of biological activity of derivatives, including antibacterial, antifungal, and antitumoral properties. For instance, a series of benzamides was analyzed for their inhibitory effects against mycobacterial, bacterial, and fungal strains, demonstrating comparable or higher biological activity than standard drugs like isoniazid and ciprofloxacin. This indicates the potential biomedical applications of these compounds in developing new therapeutic agents (Imramovský et al., 2011).

Fluorescent-Tagged Polyacrylate-Based Scale Inhibitors

In the field of chemical engineering, novel fluorescent-tagged antiscalants based on polyacrylate and co-polymers of fumaric and acrylic acids have been synthesized. These compounds, tagged with fluorescent monomers derived from N-allyl-N-(2-hydroxyethyl)benzamide, demonstrate good antiscaling activity towards CaCO3 and CaSO4 deposition, highlighting their utility in industrial water treatment processes (Popov et al., 2017).

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-8-13(9-10-14)12(15)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVNVUCBWGJRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-N-(2-hydroxyethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1409393.png)

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)

![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)